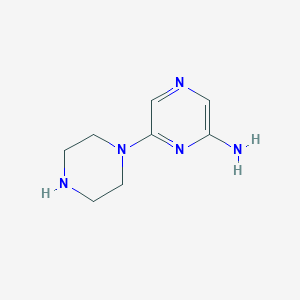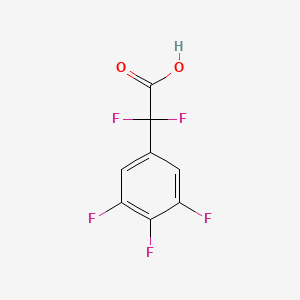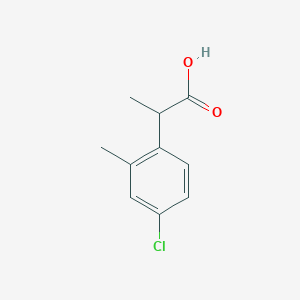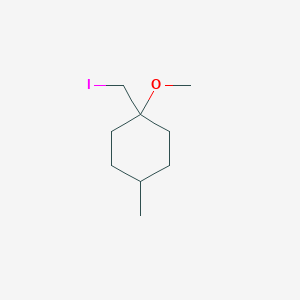
1-(Iodomethyl)-1-methoxy-4-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Iodomethyl)-1-methoxy-4-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with an iodomethyl group, a methoxy group, and a methyl group
Méthodes De Préparation
The synthesis of 1-(Iodomethyl)-1-methoxy-4-methylcyclohexane can be achieved through several synthetic routes. One common method involves the reaction of 1-methoxy-4-methylcyclohexane with iodomethane in the presence of a strong base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The iodomethylation process introduces the iodomethyl group to the cyclohexane ring, resulting in the formation of the desired compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-(Iodomethyl)-1-methoxy-4-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines. These reactions typically occur under mild conditions with the use of appropriate solvents and catalysts.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives with different substituents. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, nucleophilic substitution with hydroxide ions can yield 1-(Hydroxymethyl)-1-methoxy-4-methylcyclohexane.
Applications De Recherche Scientifique
1-(Iodomethyl)-1-methoxy-4-methylcyclohexane has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of iodomethyl groups on biological systems. It may serve as a precursor for radiolabeled compounds used in imaging studies.
Medicine: The compound’s derivatives may have potential therapeutic applications. For instance, modifications of the structure could lead to the development of new pharmaceuticals with specific biological activities.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with desirable properties.
Mécanisme D'action
The mechanism of action of 1-(Iodomethyl)-1-methoxy-4-methylcyclohexane involves its interaction with molecular targets through its functional groups. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the introduction of different functional groups. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
The pathways involved in the compound’s effects depend on the specific reactions it undergoes. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
1-(Iodomethyl)-1-methoxy-4-methylcyclohexane can be compared with other similar compounds, such as:
1-(Bromomethyl)-1-methoxy-4-methylcyclohexane: Similar in structure but with a bromomethyl group instead of an iodomethyl group. The bromine atom is less reactive than iodine, leading to different reactivity and applications.
1-(Chloromethyl)-1-methoxy-4-methylcyclohexane: Contains a chloromethyl group, which is even less reactive than the bromomethyl group. This compound may have different uses in synthesis and industry.
1-(Hydroxymethyl)-1-methoxy-4-methylcyclohexane: Formed by the substitution of the iodomethyl group with a hydroxyl group
The uniqueness of this compound lies in its high reactivity due to the presence of the iodomethyl group, making it a versatile intermediate in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C9H17IO |
|---|---|
Poids moléculaire |
268.13 g/mol |
Nom IUPAC |
1-(iodomethyl)-1-methoxy-4-methylcyclohexane |
InChI |
InChI=1S/C9H17IO/c1-8-3-5-9(7-10,11-2)6-4-8/h8H,3-7H2,1-2H3 |
Clé InChI |
IGRBNBBTUAHMOD-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)(CI)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


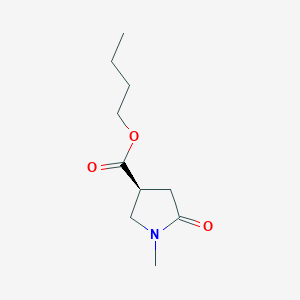
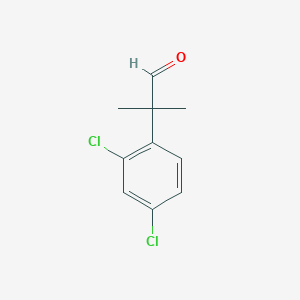
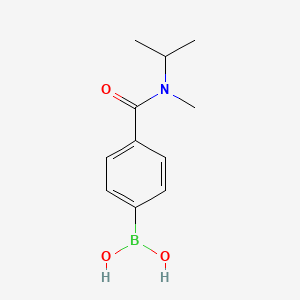
![2-[(1R)-1-Hydroxyethyl]benzonitrile](/img/structure/B13061014.png)
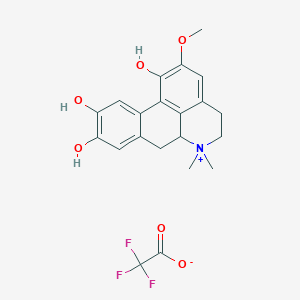
![3-hydroxy-1-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-one](/img/structure/B13061021.png)
![(6R)-6-ethyl-6H-furo[3,4-g][1]benzofuran-8-one](/img/structure/B13061022.png)
![Rac-tert-butylN-{[(3R,4S)-4-phenylpyrrolidin-3-yl]methyl}carbamate](/img/structure/B13061026.png)

